molecular formula C11H14BCl2NO4 B2548711 4-Boc-amino-3,5-dichlorophenylboronic acid CAS No. 2377609-93-1

4-Boc-amino-3,5-dichlorophenylboronic acid

Cat. No.: B2548711
CAS No.: 2377609-93-1
M. Wt: 305.95
InChI Key: LFCFAVKISHNFNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-amino-3,5-dichlorophenylboronic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the boronic acid moiety. One common synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Boc-amino-3,5-dichlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Boc-amino-3,5-dichlorophenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the Boc-protected amino group and chlorine substituents.

    4-Amino-3,5-dichlorophenylboronic Acid: Similar structure but without the Boc protection.

    4-Boc-amino-phenylboronic Acid: Lacks the chlorine substituents on the phenyl ring.

Uniqueness: 4-Boc-amino-3,5-dichlorophenylboronic acid is unique due to the presence of both the Boc-protected amino group and the dichloro substituents on the phenyl ring. These functional groups provide additional reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

[3,5-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO4/c1-11(2,3)19-10(16)15-9-7(13)4-6(12(17)18)5-8(9)14/h4-5,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCFAVKISHNFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)NC(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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